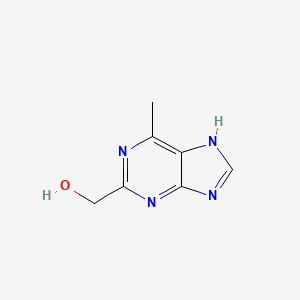
(6-Methyl-1H-purin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-1H-purin-2-yl)methanol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring structure with a methyl group at the 6th position and a methanol group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1H-purin-2-yl)methanol typically involves the alkylation of purine derivatives. One common method is the reaction of 6-methylpurine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the methanol group at the 2nd position. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1H-purin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl and methanol groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 6-methyl-1H-purin-2-carboxylic acid.
Reduction: Formation of 6-methyl-1H-purin-2-ylmethanol.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methyl-1H-purin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (6-Methyl-1H-purin-2-yl)methanol involves its interaction with various enzymes and receptors in the body. It can act as a substrate or inhibitor for enzymes involved in purine metabolism, affecting the synthesis and degradation of nucleotides. The compound may also interact with specific receptors, modulating cellular signaling pathways and influencing physiological processes.
Comparison with Similar Compounds
Similar Compounds
6-Methylpurine: Lacks the methanol group at the 2nd position.
2-Hydroxypurine: Lacks the methyl group at the 6th position.
6-Methyl-2-aminopurine: Contains an amino group instead of a methanol group at the 2nd position.
Uniqueness
(6-Methyl-1H-purin-2-yl)methanol is unique due to the presence of both a methyl group at the 6th position and a methanol group at the 2nd position. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(6-methyl-7H-purin-2-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c1-4-6-7(9-3-8-6)11-5(2-12)10-4/h3,12H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
YFIJFOQUBSICPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)CO)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


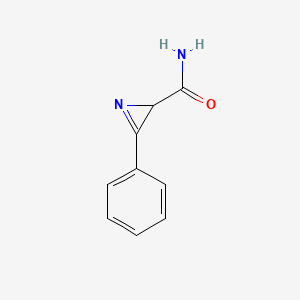
![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B11918076.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

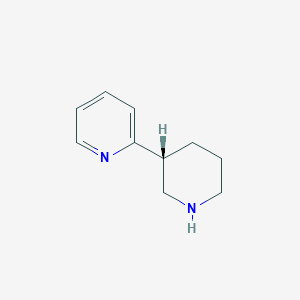

![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
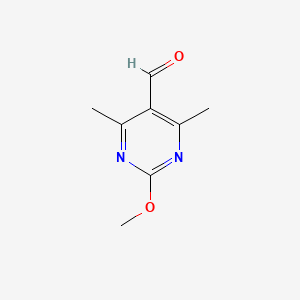

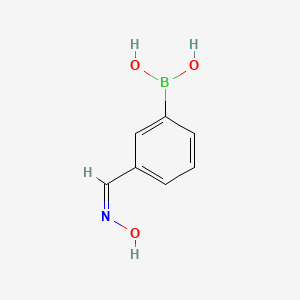
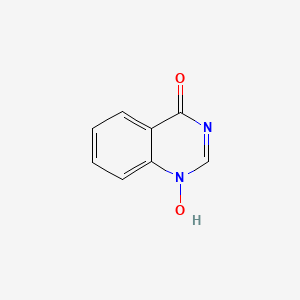

![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)
